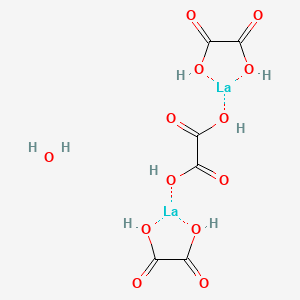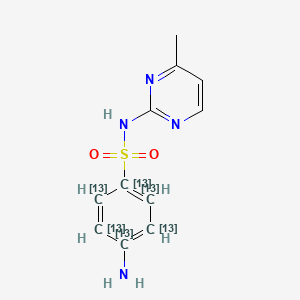
Sodium hexachloroosmate(IV) hydrate
Overview
Description
Sodium hexachloroosmate(IV) hydrate, also known as sodium hexachloridoosmate(IV), is an inorganic compound with the formula Na2OsCl6. It is a red solid and is the disodium salt of the osmium(VI) complex [OsCl6]2− . This compound is used as an intermediate and catalyst in organic synthesis .
Synthesis Analysis
The compound can be prepared by the reaction of a suspension of osmium metal in molten sodium chloride with chlorine . The reaction is as follows:Molecular Structure Analysis
The anion in this compound is an octahedral complex with an Os-Cl distance of 2.325 (3) Å, as established by X-ray crystallography . The molecular formula of the compound is Cl6H2Na2OOs .Chemical Reactions Analysis
Hexachloroosmate is paramagnetic, with a low-spin d2 configuration . This property may influence its behavior in chemical reactions.Physical and Chemical Properties Analysis
This compound is a red solid . Its molecular weight is 466.9 g/mol . The compound is paramagnetic .Scientific Research Applications
Synthesis of Coordination Compounds
Sodium hexachloroosmate(IV) hydrate is used in the synthesis of novel coordination compounds. A study by Ochoa et al. (2013) demonstrated the use of this compound in producing bis(tetramethylcyclopentadienyl)chloroosmocinium(IV) hexachloroosmate. This compound was characterized using NMR spectroscopy, elemental analysis, and X-ray diffraction, illustrating the compound's bent geometry and eclipsed conformation of its rings (Ochoa et al., 2013).
Photocatalysis
Hexachloroosmate(IV), a derivative of this compound, has been studied for its photocatalytic properties. Peña and Hoggard (2010) found it effective in catalyzing the photodecomposition of chloroform in aerated solutions. This research demonstrates the potential for using hexachloroosmate(IV) in photocatalysis applications, especially in environmental remediation processes (Peña & Hoggard, 2010).
Synthesis and Structure of Osmium Complexes
Sodium hexachloroosmate(IV) dihydrate is instrumental in synthesizing osmium complexes, as shown in a study by Sharutin et al. (2015). They created complexes characterized using the X-ray diffraction method, providing insights into the coordination and structure of these osmium complexes (Sharutin et al., 2015).
Radiochemical Processes
A study by Cabral and Maddock (1967) discussed the radiochemical processes in iridium complexes, including those involving this compound. This research offers valuable insights into the behavior of such compounds under irradiation, which is crucial for understanding their stability and reactivity in nuclear chemistry (Cabral & Maddock, 1967).
Synthesis of Osmium(III) Chloro Carboxylates
Behling et al. (1983) researched the synthesis of osmium(III) chloro carboxylates using hexachloroosmate(IV) ion. They established the binuclear bridged carboxylate structure of these compounds, which was confirmed by X-ray diffraction. This study adds to the understanding of complex osmium compounds and their potential applications in various fields (Behling et al., 1983).
Safety and Hazards
While specific safety and hazard information for Sodium hexachloroosmate(IV) hydrate was not found in the sources retrieved, general safety measures for handling chemicals should be followed. These include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Mechanism of Action
Target of Action
Sodium hexachloroosmate(IV) hydrate is an inorganic compound with the formula Na2OsCl6 . It is the disodium salt of the osmium(VI) complex [OsCl6]2−
Mode of Action
The anion in this compound is an octahedral complex with an Os-Cl distance of 2.325(3) Å, as established by X-ray crystallography . The compound is paramagnetic, with a low-spin d2 configuration . .
Biochemical Pathways
This compound is used as an intermediate and catalyst in organic synthesis . It is also used to prepare dihydrogen complexes of osmium(II) containing meso-tetraphos-1 ligand
Biochemical Analysis
Biochemical Properties
Sodium hexachloroosmate(IV) hydrate plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes and proteins, facilitating redox reactions due to its osmium center. The compound’s ability to undergo oxidation-reduction reactions makes it valuable in biochemical assays where it can act as an electron transfer agent. This compound interacts with biomolecules such as cytochrome P450 enzymes, influencing their catalytic activity and thereby affecting metabolic pathways .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling molecules. This modulation can impact processes such as cell proliferation, apoptosis, and differentiation. Additionally, the compound’s interaction with DNA and RNA polymerases can affect gene transcription and expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, this compound can inhibit the activity of certain oxidoreductases by binding to their metal centers, thereby preventing substrate access. This inhibition can lead to a decrease in the production of reactive oxygen species and modulation of oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. This compound is sensitive to air and moisture, which can lead to its gradual degradation. Over extended periods, this degradation can reduce its efficacy as a catalyst or inhibitor in biochemical assays. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects. At higher doses, this compound can induce toxic effects, such as oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a specific dosage range triggers significant biological responses, highlighting the importance of dose optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to redox reactions. It interacts with enzymes such as cytochrome P450 oxidases, influencing the metabolism of xenobiotics and endogenous compounds. The compound’s role in modulating metabolic flux and metabolite levels is significant, as it can alter the balance of metabolic intermediates and end products. This modulation can impact cellular energy production, detoxification processes, and biosynthetic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to metalloproteins, facilitating its transport across cellular membranes and its localization within specific cellular compartments. This distribution is crucial for its biochemical activity, as it ensures that this compound reaches its target sites within the cell .
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound can be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. This localization allows this compound to exert its effects on specific cellular processes, such as oxidative phosphorylation or protein folding. Understanding its subcellular distribution is key to elucidating its mechanism of action and optimizing its use in biochemical applications .
Properties
IUPAC Name |
disodium;hexachloroosmium(2-);hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.2Na.H2O.Os/h6*1H;;;1H2;/q;;;;;;2*+1;;+4/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSWAUXOSHGRPF-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Na+].[Na+].Cl[Os-2](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H2Na2OOs | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746596 | |
| Record name | Sodium hexachloroosmate(2-)--water (2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207683-17-8 | |
| Record name | Sodium hexachloroosmate(2-)--water (2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of Sodium hexachloroosmate(IV) hydrate in the synthesis of organometallic compounds, particularly those featured in the research paper?
A1: this compound often serves as a starting material for synthesizing various osmium compounds, including organometallic complexes. While the abstract doesn't explicitly detail the synthetic route, it's likely that this compound is a precursor to the final octamethylmetallocenes of osmium. [] This is because this compound provides a source of osmium in a readily reactive form for further chemical transformations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



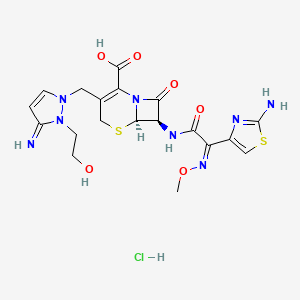
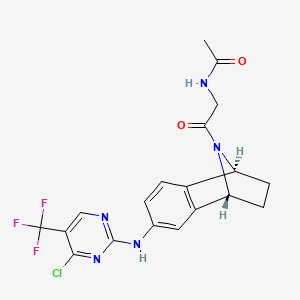
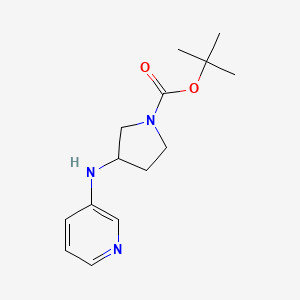
![[(8R,9R,10S,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1513401.png)
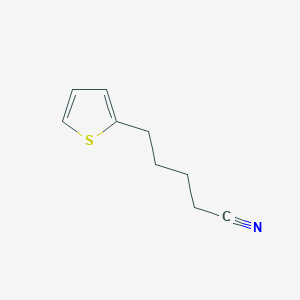
![Pyrazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B1513421.png)

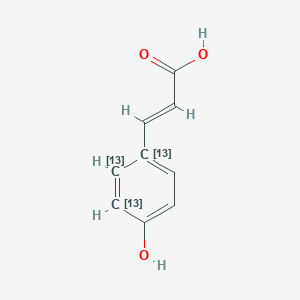
![N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline;N-[benzotriazol-2-yl(phenyl)methyl]aniline](/img/structure/B1513430.png)
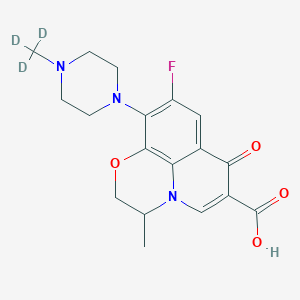
![Trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium iodide](/img/structure/B1513433.png)
